molecular formula C17H17N3O2S B2794320 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851987-45-6

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2794320
CAS No.: 851987-45-6
M. Wt: 327.4
InChI Key: HOGCXJFTDUFASN-UHFFFAOYSA-N
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Description

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

Target of Action

The primary target of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes to exert their anti-inflammatory effects .

Biochemical Pathways

By inhibiting the COX enzymes, N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation. By blocking this pathway, the compound can reduce inflammation and its associated symptoms.

Result of Action

The inhibition of COX enzymes by N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and its associated symptoms, such as pain and swelling. Therefore, the compound could potentially be used as an anti-inflammatory agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the hydrazide group.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can be compared with other benzothiazole derivatives, such as:

  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

These compounds share a similar benzothiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is unique due to the presence of the phenoxyacetohydrazide group, which may confer distinct properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-8-12(2)16-14(9-11)23-17(18-16)20-19-15(21)10-22-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGCXJFTDUFASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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